N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonylbenzamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and pyrrolidine rings.
Reduction: Reduced forms of the sulfonyl and carbonyl groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.
Pyridine derivatives: Compounds such as pyridine-3-carboxamides and pyridine-3-sulfonamides are structurally related and exhibit similar chemical properties.
Uniqueness
N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of pyridine, pyrrolidine, and sulfonylbenzamide groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(18-14-4-3-9-17-12-14)13-5-7-15(8-6-13)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZXLVOMFVAQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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